5-(1-Ethylpiperidin-2-yl)-1H-indole
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Overview
Description
5-(1-Ethylpiperidin-2-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpiperidin-2-yl)-1H-indole typically involves the reaction of an indole derivative with an ethylpiperidine moiety. One common method is the nucleophilic substitution reaction where the indole nitrogen attacks an electrophilic carbon on the ethylpiperidine. This reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and piperidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
5-(1-Ethylpiperidin-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine: Similar structure with a phenylpyridine moiety.
5-(2-(p-Chlorophenyl)benzimidazol-1-ylmethyl)-4-methoxyphenyl-2,4-dihydro-1,2,4-triazole-3-thione: Contains a benzimidazole and triazole ring.
Uniqueness
5-(1-Ethylpiperidin-2-yl)-1H-indole is unique due to its specific combination of an indole core and an ethylpiperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H20N2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-2-17-10-4-3-5-15(17)13-6-7-14-12(11-13)8-9-16-14/h6-9,11,15-16H,2-5,10H2,1H3 |
InChI Key |
NJPACXYOVHXRTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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